molecular formula C8H7N3O3 B2822285 6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1368157-57-6

6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B2822285
CAS No.: 1368157-57-6
M. Wt: 193.162
InChI Key: ZUMWYZGNRIUSLQ-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a pyrazolo[3,4-b]pyridine derivative characterized by a hydroxyl group at position 6, a methyl substituent at position 3, and a carboxylic acid group at position 3. Pyrazolo[3,4-b]pyridine scaffolds are widely studied for their diverse biological activities, including antimicrobial, enzyme inhibitory, and anticancer properties .

Properties

IUPAC Name

3-methyl-6-oxo-2,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-3-4-2-5(8(13)14)7(12)9-6(4)11-10-3/h2H,1H3,(H,13,14)(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMWYZGNRIUSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=NN1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable aldehyde or ketone under acidic conditions to form the pyrazolopyridine core. The hydroxyl and carboxylic acid groups are introduced through subsequent functional group transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or organolithium reagents.

Major Products:

Scientific Research Applications

Therapeutic Applications

1.1 Alzheimer's Disease Treatment

Research has highlighted the potential of heterocyclic compounds, including 6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, in the treatment of Alzheimer's Disease. These compounds can serve as inhibitors for key enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. By inhibiting these enzymes, the compound may help to maintain higher levels of acetylcholine in the brain, potentially alleviating cognitive decline associated with Alzheimer's Disease .

1.2 Anti-inflammatory Properties

There is growing interest in the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This suggests that this compound could be explored for its potential use in treating inflammatory diseases .

1.3 Antiviral Activity

Recent investigations into the antiviral properties of heterocyclic compounds have indicated that derivatives similar to this compound exhibit significant activity against various viruses. For instance, modifications of pyrazolo compounds have been shown to disrupt viral replication processes, making them candidates for further development as antiviral agents .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazolo[3,4-b]pyridine derivatives.

Substituent Position Effect on Activity Example Compound
5-positionEnhances potency against PDE2A6-methyl derivative
6-positionSignificant increase in selectivity6-hydroxy derivative
2-positionDetrimental to potencyMethyl substitution

The introduction of substituents at specific positions on the pyrazolo core has been shown to significantly affect biological activity. For example, methyl substitution at the 6-position has been correlated with enhanced potency and selectivity for phosphodiesterase (PDE) inhibition .

Case Study 1: Alzheimer's Disease Inhibition

A study demonstrated that a series of pyrazolo[3,4-b]pyridine derivatives were evaluated for their ability to inhibit acetylcholinesterase activity. Compounds with hydroxyl groups at the 6-position showed improved inhibitory activity compared to those without such substitutions .

Case Study 2: Antiviral Activity Against Tobacco Mosaic Virus

Another study explored a range of heterocyclic compounds for their antiviral properties against Tobacco Mosaic Virus (TMV). The results indicated that certain derivatives exhibited higher antiviral activity than traditional treatments like ribavirin. The structural modifications similar to those found in this compound were pivotal in enhancing efficacy .

Mechanism of Action

The mechanism of action of 6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active sites, while the pyrazolopyridine core can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Substituent Patterns and Key Properties

Compound Name R3 R4 R5 R6 Biological Activity Reference
This compound Methyl - COOH OH Hypothesized NAMPT inhibition (based on analogs)
4-(Arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (7) - Arylamino COOH - Antibacterial (MIC comparable to oxacillin)
Ethyl 4-(phenylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate - Phenylamino COOEt - Antiviral (preclinical evaluation)
5-Chloro-6-cyclopropyl-3-methyl-1-(4-methylbenzyl)-1H-pyrazolo[...]-4-carboxylic acid Methyl Cl COOH Cyclopropyl Undisclosed (structural emphasis on lipophilicity)
Ethyl 4-hydroxy-1-methyl-6-oxo-1H-pyrazolo[...]-5-carboxylate - Hydroxy COOEt Oxo Synthetic intermediate for kinase inhibitors
1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[...]-5-carboxylic acid CF3 - COOH - Potential metabolic stability enhancement

Functional and Pharmacological Insights

Antibacterial Activity

  • Compound 7 (4-(arylamino)-1-phenyl derivative) demonstrated potent activity against S. epidermidis with a minimum inhibitory concentration (MIC) comparable to oxacillin and superior to chloramphenicol .

Enzyme Inhibition

  • Ethyl 4-hydroxy-6-oxo derivatives serve as intermediates for glycogen synthase kinase-3 (GSK-3) inhibitors, with reported IC50 values <1 µM .

Antiparasitic and Antileishmanial Effects

  • 4-Aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters demonstrated antileishmanial activity, though exact efficacy metrics remain undisclosed .

Physicochemical Properties

  • Lipophilicity : Chloro- and cyclopropyl-substituted derivatives (e.g., Compound in ) exhibit increased hydrophobicity, enhancing membrane permeability.
  • Acid-Base Behavior : The carboxylic acid group (pKa ~3.5) in the target compound and analogs facilitates ionization at physiological pH, influencing bioavailability .

Biological Activity

6-Hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, including anti-inflammatory, anti-cancer, and neurological effects. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H7N3O3C_8H_7N_3O_3. Its structure allows for various interactions with biological targets due to the presence of functional groups that can participate in hydrogen bonding and other molecular interactions.

1. Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anti-inflammatory properties. For instance, a study demonstrated that certain derivatives effectively inhibited cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway. The IC50 values for these compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (μM)Reference
6-Hydroxy-3-methyl-pyrazolo[3,4-b]pyridine0.04 ± 0.09
Celecoxib0.04 ± 0.01

2. Anticancer Activity

The compound has also shown promise in cancer research. A study involving various pyrazolo[3,4-b]pyridine derivatives found that specific structural modifications could enhance their efficacy against cancer cell lines. For example, certain derivatives demonstrated cytotoxic effects with IC50 values below 150 μM in HeLa cells (human cervical carcinoma) and other cancer models .

CompoundCell LineIC50 (μM)Reference
6-Hydroxy-3-methyl-pyrazolo[3,4-b]pyridineHeLa<150
Other derivativesVarious<150

3. Neurological Effects

The interaction of this compound with neurological pathways has been explored in recent studies. It was found to act as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation regulation. This activity suggests potential applications in treating neurodegenerative diseases or metabolic disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and nature of substituents on the pyrazolo[3,4-b]pyridine ring significantly influence biological activity. For instance:

  • The presence of bulky substituents at specific positions enhances agonistic activity towards PPARα.
  • Modifications at the carboxylic acid group can alter the compound's solubility and bioavailability, impacting its therapeutic efficacy.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Study on Lipid Metabolism : In a high-fructose-fed rat model, a derivative exhibited effects comparable to fenofibrate in reducing plasma triglyceride levels, indicating its potential as a lipid-lowering agent .
  • Antiviral Activity : Derivatives were tested against various viruses, including HSV-1 and VSV, showing promising results in inhibiting viral replication with effective concentrations reported in vitro .

Q & A

Q. What are the optimal synthetic routes for 6-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, and how can purity be ensured post-synthesis?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted pyrazole amines and α,β-unsaturated carbonyl derivatives. For example, refluxing 1-methyl-3-phenyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene, catalyzed by trifluoroacetic acid (TFA), yields structurally related pyrazolo[3,4-b]pyridines . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. How should researchers characterize the compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the carboxylic acid proton (δ ~12-13 ppm, broad) and the pyridine C=O carbon (δ ~165-170 ppm). The methyl group at position 3 appears as a singlet (~δ 2.5 ppm in ¹H NMR; ~δ 25 ppm in ¹³C NMR) .
  • IR : Stretching vibrations for -OH (3200-3500 cm⁻¹), carboxylic acid C=O (~1700 cm⁻¹), and pyridine ring (1600-1450 cm⁻¹) confirm functional groups .
  • UV-Vis : Absorption maxima near 270-290 nm (π→π* transitions in the aromatic system) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under acidic (pH 3-5) and basic (pH 8-10) conditions show degradation via hydrolysis of the carboxylic acid group. Storage at room temperature in inert atmospheres (argon) minimizes oxidative decomposition .

Advanced Research Questions

Q. How does structural modification at the pyridine or pyrazole rings influence biological activity?

  • Methodological Answer :
  • Substitution at Position 6 : Introducing electron-withdrawing groups (e.g., -NO₂) enhances interactions with enzymatic targets (e.g., kinase inhibition) but reduces solubility. Computational docking (AutoDock Vina) can predict binding affinities .
  • Methyl Group at Position 3 : Steric hindrance from the methyl group may limit rotational freedom, affecting conformational stability in receptor binding .

Q. What analytical methods are recommended for quantifying trace impurities in synthesized batches?

  • Methodological Answer :
  • LC-MS/MS : Use a reverse-phase column (C18, 2.6 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor for byproducts like uncyclized intermediates (m/z ± 20 Da of target compound) .
  • X-ray Crystallography : Resolves regiochemical ambiguities (e.g., substitution patterns) by confirming bond lengths and angles .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME assess logP (target <3 for oral bioavailability) and permeability (Madin-Darby Canine Kidney model).
  • QM/MM Simulations : Evaluate electronic effects of substituents on the carboxylic acid's pKa (critical for membrane transport) .

Q. How should researchers address contradictory yield data in reported synthetic protocols?

  • Methodological Answer :
  • Reaction Kinetic Analysis : Vary catalyst loading (e.g., 10-30 mol% TFA) and monitor progress via TLC. Lower TFA concentrations (<20 mol%) may reduce side reactions but prolong reaction times .
  • Scale-Dependent Effects : Microscale reactions (1-10 mg) often report higher yields due to efficient heat transfer. Pilot-scale batches (>1 g) require optimized stirring rates and solvent volumes .

Q. What strategies enhance the compound's bioavailability through salt formation?

  • Methodological Answer :
  • Sodium/Potassium Salts : React the carboxylic acid with NaOH/KOH in ethanol. Salts improve aqueous solubility (e.g., sodium salt solubility >50 mg/mL vs. <5 mg/mL for free acid) but may alter crystallization behavior .
  • Co-Crystallization : Use co-formers like nicotinamide to stabilize the salt form. Characterize via PXRD to confirm lattice structure .

Q. How can regioselectivity challenges in electrophilic substitution reactions be mitigated?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use tert-butyllithium to deprotonate the pyridine ring at position 4, followed by quenching with electrophiles (e.g., methyl iodide).
  • Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester (via SOCl₂/MeOH) to prevent undesired side reactions .

Q. What are the critical considerations for scaling up the synthesis to multi-gram quantities?

  • Methodological Answer :
  • Solvent Selection : Replace toluene with cyclopentyl methyl ether (CPME) for safer, higher-boiling-point conditions.
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and detect intermediates .

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